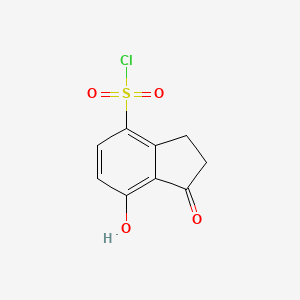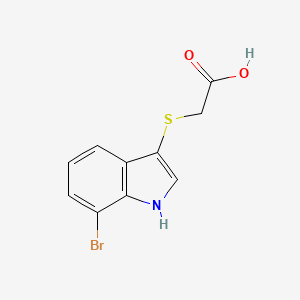
(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-isobutyl-1,2,4-oxadiazole with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development .
Industry
Industrially, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical strength .
Mecanismo De Acción
The mechanism of action of (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Isobutyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Uniqueness
Compared to similar compounds, (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol exhibits unique properties due to the presence of both the oxadiazole ring and the piperidine moiety. This combination enhances its chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H23N3O2 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
[1-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H23N3O2/c1-10(2)7-12-14-13(18-15-12)8-16-5-3-11(9-17)4-6-16/h10-11,17H,3-9H2,1-2H3 |
Clave InChI |
DVBUWSVKWMBDPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NOC(=N1)CN2CCC(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




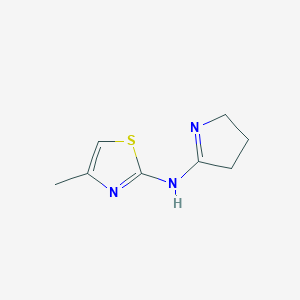
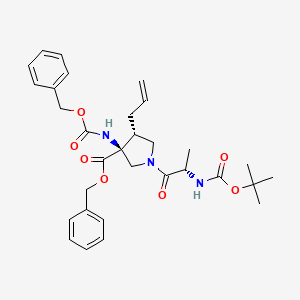
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)

![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
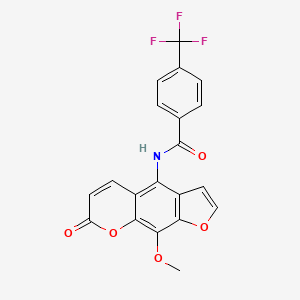
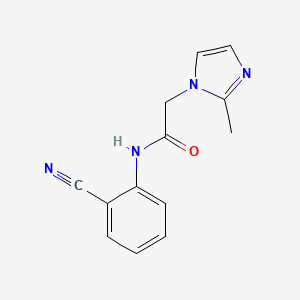
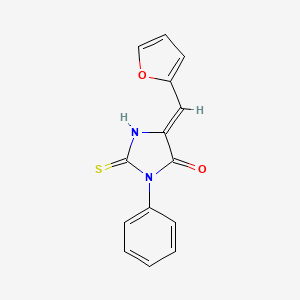
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
